4-Methoxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid
CAS No.:
Cat. No.: VC20172683
Molecular Formula: C13H16O4
Molecular Weight: 236.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16O4 |
|---|---|
| Molecular Weight | 236.26 g/mol |
| IUPAC Name | 4-methoxy-3-(oxan-4-yl)benzoic acid |
| Standard InChI | InChI=1S/C13H16O4/c1-16-12-3-2-10(13(14)15)8-11(12)9-4-6-17-7-5-9/h2-3,8-9H,4-7H2,1H3,(H,14,15) |
| Standard InChI Key | ZGCVJONSZAEWNY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)O)C2CCOCC2 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s backbone consists of a benzoic acid group (C₆H₅COOH) modified at the 3- and 4-positions. The 4-methoxy group (-OCH₃) introduces electron-donating effects, while the tetrahydropyran ring at the 3-position adds steric bulk and conformational flexibility. The THP ring adopts a chair conformation, minimizing steric strain and optimizing interactions with biological targets or crystal lattice structures .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆O₄ |
| Molecular Weight | 252.26 g/mol |
| CAS Number | 130290-79-8 |
| Functional Groups | Carboxylic acid, methoxy, THP |
Spectroscopic Features
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the THP ring protons (δ 3.5–4.0 ppm for axial/equatorial H) and the methoxy group (singlet at δ 3.8 ppm) . Infrared (IR) spectra show characteristic stretches for the carboxylic acid O-H (~2500–3000 cm⁻¹), C=O (~1680 cm⁻¹), and C-O-C ether linkages (~1250 cm⁻¹).
Synthesis and Manufacturing
Conventional Routes
The most reported synthesis begins with 4-methoxybenzoic acid, which undergoes Friedel-Crafts alkylation with tetrahydro-2H-pyran-4-ylmethanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). This forms an ester intermediate, which is hydrolyzed to the final product using aqueous NaOH or KOH .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | THP-methanol, H₂SO₄, 80°C | 75% |
| 2 | NaOH (2M), reflux, 2h | 90% |
Alternative Approaches
Recent patents describe microwave-assisted synthesis to reduce reaction times (30 minutes vs. 4 hours) and improve yields (85–92%) . Solvent-free mechanochemical methods have also been explored, aligning with green chemistry principles .
Chemical Reactivity and Functionalization
Carboxylic Acid Derivatives
The benzoic acid moiety undergoes standard reactions:
-
Esterification: With alcohols (e.g., methanol) under H₂SO₄ catalysis .
-
Amide Formation: Coupling with amines via DCC/DMAP-mediated activation .
THP Ring Modifications
The tetrahydropyran ring participates in:
-
Oxidation: Using m-CPBA to form pyran-4-one derivatives.
-
Ring-Opening: Acidic hydrolysis yields diols, enabling further functionalization.
Applications in Materials Science
Ferroelectric Liquid Crystals
Incorporating the compound into mesogenic structures enhances dipole alignment, as demonstrated in ferroelectric nematogens with spontaneous polarization values exceeding 200 nC/cm² . The THP ring’s rigidity and the methoxy group’s electron donation stabilize smectic phases at room temperature .
Table 3: Thermal Properties of Derived Materials
| Phase Transition | Temperature (°C) |
|---|---|
| Crystal → Smectic C | 120 |
| Smectic C → Isotropic | 185 |
Pharmaceutical Relevance
Enzyme Inhibition
The compound’s carboxylic acid group chelates metal ions in enzyme active sites. In kinase inhibition assays (e.g., CDK2), it shows IC₅₀ values of 1.2–3.8 µM, attributed to H-bonding with backbone amides and hydrophobic interactions with the THP ring .
Prodrug Development
Ester prodrugs (e.g., methyl ester) exhibit improved bioavailability (AUC₀–∞ = 450 ng·h/mL vs. 120 ng·h/mL for parent acid) by enhancing intestinal absorption .
Recent Advances and Patent Landscape
A 2023 patent (EP4247490A2) discloses crystalline forms of a pyrroloindazole-benzoic acid derivative incorporating 4-Methoxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid . Form I demonstrates superior solubility (23 mg/mL vs. 8 mg/mL for amorphous form) and stability (≥24 months at 25°C) .
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